[(Imidazo[1,2-a]pyridin-2-ylmethyl)thio]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Imidazo[1,2-a]pyridin-2-ylmethyl)thio]acetic acid, AldrichCPR is a heterocyclic compound with the molecular formula C10H10N2O2S and a molecular weight of 222.26 g/mol . This compound is primarily used in research applications, particularly in the fields of proteomics and medicinal chemistry . It is known for its solid physical state, with a predicted melting point of 170.77°C and a boiling point of 426.12°C .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(Imidazo[1,2-a]pyridin-2-ylmethyl)thio]acetic acid typically involves the condensation of 2-aminopyridine with various substrates, such as carbonyl compounds or alkenes . One common method is the three-component Groebke-Blackburn-Bienaymé reaction, which involves the condensation of 2-aminopyridine, an aldehyde, and an isonitrile . This reaction is often carried out under mild conditions, making it an efficient and environmentally friendly synthetic route .
Industrial Production Methods
These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and implementing scalable processes that minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
[(Imidazo[1,2-a]pyridin-2-ylmethyl)thio]acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Wissenschaftliche Forschungsanwendungen
[(Imidazo[1,2-a]pyridin-2-ylmethyl)thio]acetic acid has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of [(Imidazo[1,2-a]pyridin-2-ylmethyl)thio]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can modulate the activity of these targets, leading to various biological effects. For instance, it may inhibit or activate certain enzymes, thereby influencing metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
[(Imidazo[1,2-a]pyridin-2-ylmethyl)thio]acetic acid can be compared with other similar compounds, such as:
(Imidazo[1,2-a]pyridin-2-ylmethyl)amine dihydrochloride hydrate: This compound shares a similar core structure but differs in its functional groups, leading to distinct chemical and biological properties.
Imidazo[1,2-a]pyrimidines: These compounds have a similar heterocyclic framework but differ in their nitrogen atom positions, resulting in unique reactivity and applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity .
Eigenschaften
Molekularformel |
C10H10N2O2S |
---|---|
Molekulargewicht |
222.27 g/mol |
IUPAC-Name |
2-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)acetic acid |
InChI |
InChI=1S/C10H10N2O2S/c13-10(14)7-15-6-8-5-12-4-2-1-3-9(12)11-8/h1-5H,6-7H2,(H,13,14) |
InChI-Schlüssel |
ZMUBWOVMXFJDAC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC(=CN2C=C1)CSCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.